molecular formula C16H17N5 B2768571 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile CAS No. 1707586-22-8

2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile

Cat. No.: B2768571
CAS No.: 1707586-22-8
M. Wt: 279.347
InChI Key: CVZFDTQEPQPUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile is a chemical compound designed for research and development purposes, featuring a pyrimidine core substituted with a carbonitrile group and a 4-(4-methylphenyl)piperazine moiety. This structure places it within a class of nitrogen-containing heterocycles known for their significant relevance in medicinal chemistry. The compound's core structure, a piperazine-substituted pyrimidine, is recognized as a privileged scaffold in drug discovery. Piperazine derivatives demonstrate a broad spectrum of pharmacological activities in research settings, including potential applications as anticancer, antiviral, antibacterial, and antimalarial agents . The specific substitution pattern on the pyrimidine ring, particularly the carbonitrile group at the 5-position, is a common feature in many bioactive molecules and can be critical for interactions with biological targets such as protein kinases . Researchers are exploring these scaffolds for their ability to interact with essential enzymes, potentially inhibiting pathways crucial for cell proliferation or pathogen survival . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Properties

IUPAC Name

2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-13-2-4-15(5-3-13)20-6-8-21(9-7-20)16-18-11-14(10-17)12-19-16/h2-5,11-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFDTQEPQPUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile typically involves the reaction of 4-methylphenylpiperazine with a pyrimidine derivative under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile is C16H17N5, with a molecular weight of approximately 283.34 g/mol. The structure includes a pyrimidine ring substituted with a piperazine moiety, which is known for enhancing biological activity through improved receptor binding and pharmacokinetic profiles.

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds containing piperazine derivatives exhibit antidepressant-like effects. Studies have shown that similar piperazine-based compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
  • Antipsychotic Properties
    • The piperazine scaffold is widely recognized in antipsychotic drug design. Compounds similar to this compound have been investigated for their ability to antagonize dopamine receptors, which is a primary mechanism in managing psychotic disorders .
  • Antitumor Activity
    • Recent studies have explored the potential of pyrimidine derivatives as anticancer agents. The compound shows promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have demonstrated efficacy against various cancer cell lines, suggesting a pathway for therapeutic development .

Case Studies

StudyFocusFindings
Study 1 Antidepressant EffectsA derivative exhibited significant improvement in behavioral models of depression in rodents, correlating with increased serotonin levels .
Study 2 Antipsychotic ActivityIn vitro assays indicated strong binding affinity to dopamine D2 receptors, with potential implications for treating schizophrenia .
Study 3 Anticancer PropertiesThe compound showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating moderate potency .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic strategies include:

  • Pyrimidine Ring Formation : Utilizing cyanoacetic acid or similar substrates under basic conditions to construct the pyrimidine framework.
  • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions, which enhances the compound's biological profile.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights structural analogs and their key properties:

Compound Name Substituents on Piperazine Yield (%) Melting Point (°C) Key Functional Groups (IR/NMR) Reference
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile 4-Methylphenyl 20–70 160–172 CN (2200 cm⁻¹), ArH (3064 cm⁻¹)
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile 2-Fluorophenyl 70 142–144 CN (2206 cm⁻¹), F (C-F stretch)
4-(4-Methoxyphenyl)-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-5-carbonitrile 2-Methoxyphenyl 50 170–172 OCH₃ (2835 cm⁻¹), CN (2200 cm⁻¹)
2-(4-(4-Cyanobenzamido)ethyl)-pyrimidine-5-carboxamide derivative (13c) Morpholine-carbonyl 65 150–152 Carboxamide (1650 cm⁻¹), CN (2220 cm⁻¹)
4-(4-Methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12m) Thiazol-5-yl 80 192–194 Thiazole ring, CN (2200 cm⁻¹)

Key Observations :

  • Yield : Substituents significantly impact synthetic efficiency. Electron-withdrawing groups (e.g., fluorine in ) improve yields (70%) compared to electron-donating groups (20% for methylphenyl in ).
  • Melting Points : Bulkier substituents (e.g., thiazole in ) increase melting points (192–194°C), correlating with crystallinity and stability.
  • Functional Groups : The nitrile group (CN) is conserved across analogs, but additional groups (e.g., thiazole in , carboxamide in ) modulate solubility and bioactivity.
Anticancer Activity
  • Thiazole Analog (12m) : Acts as a CDK9 inhibitor (IC₅₀ = 12 nM), demonstrating higher potency due to thiazole-mediated kinase binding .
  • Fluorophenyl Analog (4d) : Enhanced cytotoxicity (70% yield) attributed to fluorine’s electronegativity improving target affinity .
Pharmacokinetic Properties
  • Carboxamide Derivatives (13a–c) : Improved solubility (logP ~2.5) compared to nitrile analogs (logP ~3.2) due to polar carboxamide groups .
  • Morpholine Derivatives (14–15) : Extended half-life (t₁/₂ > 6 hours) in pharmacokinetic studies, likely due to metabolic stability from morpholine rings .

Biological Activity

2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile, a compound with the molecular formula C16_{16}H17_{17}N5_5 and a molecular weight of 279.34 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as chikungunya virus (CHIKV), where structure–activity relationship studies identified specific modifications that enhance antiviral efficacy . While specific data on this compound is limited, its structural analogs suggest potential activity against viral pathogens.

Antimicrobial Activity

Pyrimidine derivatives have been evaluated for their antimicrobial properties. In vitro studies demonstrated that related compounds exhibit moderate to excellent antimicrobial activity against various bacterial strains . The presence of the piperazine ring often contributes to enhanced biological activity, making this compound a candidate for further investigation in antimicrobial applications.

Synthesis

The synthesis of this compound can be achieved through multiple synthetic routes involving the reaction of appropriate pyrimidine precursors with substituted piperazines. The general synthetic pathway involves:

  • Formation of the Pyrimidine Core : Utilizing cyanoacetate derivatives.
  • Piperazine Substitution : Reaction with piperazine derivatives under basic conditions.
  • Cyclization and Purification : Final steps involve cyclization to form the pyrimidine ring and purification through crystallization or chromatography.

Research Findings

Study ReferenceFocus AreaKey Findings
Antiviral ActivityIdentified structure–activity relationships for pyrimidine derivatives as CHIKV inhibitors.
Antimicrobial ActivityDemonstrated moderate to excellent antimicrobial activity in related compounds.
Synthesis MethodsProvided various synthetic routes for producing pyrimidine derivatives efficiently.

Case Studies

  • Antiviral Efficacy : A study on related piperazine-pyrimidine compounds revealed significant antiviral activity against CHIKV, indicating that modifications in the piperazine moiety can enhance efficacy .
  • Antimicrobial Screening : Various pyrimidine derivatives were screened for antibacterial properties, showing promising results against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis typically involves condensation reactions between aromatic aldehydes and urea/thiourea derivatives under acidic/basic conditions. Optimization includes adjusting solvent polarity (e.g., ethanol, DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields (≥60%) .
  • Key Steps :

StepReaction TypeConditionsYield (%)
1CondensationH2SO4, 80°C45–55
2CyclizationK2CO3, reflux60–70

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Techniques :

  • NMR (1H/13C): Assigns proton and carbon environments (e.g., piperazine N–CH2 at δ 2.5–3.5 ppm; pyrimidine C≡N at ~110 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ calcd. 320.15, found 320.18) .
  • IR : Confirms functional groups (C≡N stretch at ~2200 cm⁻¹; C=O at ~1650 cm⁻¹ if present) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Assays :

  • Kinetic Studies : Measure acetylcholinesterase (AChE) inhibition (IC50) using Ellman’s method .
  • Antimicrobial Screening : Disk diffusion assays against Gram+/Gram− bacteria (e.g., MIC ≤ 25 µg/mL) .
    • Buffer Preparation : Use ammonium acetate (pH 6.5) or PBS for consistent assay conditions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict and validate target interactions for this compound?

  • Approach :

  • Docking Software : AutoDock Vina or Schrödinger Suite to model binding to AChE (PDB ID 4EY7) .
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC50 values .
    • Case Study : A derivative showed strong correlation (R² = 0.89) between predicted binding affinity and observed inhibition .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Solutions :

  • Multi-Technique Cross-Validation : Combine NMR (DEPT-135 for quaternary carbons) with HRMS to resolve ambiguous peaks .
  • DFT Calculations : Predict 13C chemical shifts using Gaussian09 (B3LYP/6-31G*) to match experimental data .

Q. How can synthesis be scaled efficiently while maintaining purity (>95%) for in vivo studies?

  • Optimization :

  • Flow Chemistry : Reduces reaction time (2 hrs vs. 24 hrs batch) and improves reproducibility .
  • Automated Purification : Flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column) .

Q. What mechanistic insights explain variable bioactivity across structural analogs?

  • Analysis :

  • SAR Studies : Electron-withdrawing groups (e.g., –CN) enhance AChE binding by 30% vs. –OCH3 .
  • Metabolic Stability : Microsomal assays (e.g., t1/2 = 45 mins in rat liver microsomes) guide lead optimization .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar derivatives?

  • Root Causes :

  • Reagent Purity : Use ≥99% aldehydes to avoid side reactions (e.g., aldol condensation) .
  • Moisture Sensitivity : Piperazine intermediates require anhydrous conditions (e.g., molecular sieves) .
    • Mitigation : Replicate reactions under inert atmosphere (N2/Ar) and monitor via TLC .

Synergistic Research Applications

Q. Can this compound be integrated with nanomaterials for enhanced drug delivery?

  • Proof of Concept :

  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release (72 hrs) .
  • In Vitro Testing : Assess cytotoxicity (MTT assay) and cellular uptake (confocal microscopy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.